

# 7-Chloro-2-phenylquinolin-4-ol chemical structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Chloro-2-phenylquinolin-4-ol

Cat. No.: B011092

[Get Quote](#)

An In-depth Technical Guide to **7-Chloro-2-phenylquinolin-4-ol**: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a proposed synthesis of **7-Chloro-2-phenylquinolin-4-ol**, a quinoline derivative of interest in medicinal chemistry and drug development. Quinoline and its analogues are known to exhibit a wide range of biological activities, making this class of compounds a significant area of research.

## Chemical Structure and Properties

**7-Chloro-2-phenylquinolin-4-ol** is a heterocyclic compound featuring a quinoline core. The structure is characterized by a chlorine atom at the 7th position and a phenyl group at the 2nd position of the quinoline ring system. The hydroxyl group at the 4th position results in tautomerism, allowing the compound to exist in both a quinolin-4-ol and a quinolin-4-one form. The quinolin-4-one tautomer is generally the more stable form.

Key Structural Features:

- **Quinoline Core:** A bicyclic aromatic scaffold composed of a benzene ring fused to a pyridine ring.

- **7-Chloro Substituent:** A chlorine atom attached to the benzene ring portion of the quinoline system.
- **2-Phenyl Substituent:** A phenyl group attached to the pyridine ring portion of the quinoline system.
- **4-Hydroxy/4-Oxo Group:** Exhibits keto-enol tautomerism, leading to two possible forms: **7-chloro-2-phenylquinolin-4-ol** and 7-chloro-2-phenyl-1H-quinolin-4-one.

## Physicochemical Properties (Predicted)

Quantitative data for the specific molecule **7-Chloro-2-phenylquinolin-4-ol** is not readily available in the searched literature. However, data from analogous compounds can provide expected ranges for its physicochemical properties.

Property	Analogous Compound	Value
Molecular Formula	C15H10ClNO	-
Molecular Weight	C15H10ClNO	255.70 g/mol
Melting Point (°C)	7-Chloroquinolin-4-ol	276-279[1]
4-Hydroxy-2-phenylquinoline	Not Available	
Boiling Point (°C)	7-Chloroquinolin-4-ol	348.5±22.0 (Predicted)[1]
Density (g/cm <sup>3</sup> )	7-chloro-2-phenylquinoline-4-carboxylic acid	1.373 (Predicted)[2]

## Synthesis of 7-Chloro-2-phenylquinolin-4-ol

A direct, documented synthesis for **7-Chloro-2-phenylquinolin-4-ol** was not found in the initial search. However, based on established synthetic routes for structurally similar quinolin-4-ones, a plausible and efficient synthesis can be proposed via the Conrad-Limpach reaction. This method involves the condensation of a substituted aniline with a  $\beta$ -ketoester, followed by thermal cyclization.

## Proposed Synthetic Pathway: Conrad-Limpach Synthesis

The proposed synthesis involves a two-step process starting from 3-chloroaniline and ethyl benzoylacetate.

### Step 1: Condensation

3-Chloroaniline is reacted with ethyl benzoylacetate to form the intermediate ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate. This reaction is typically catalyzed by a small amount of acid.

### Step 2: Cyclization

The intermediate is heated at a high temperature (around 250 °C) in a high-boiling point solvent, such as Dowtherm A, to induce cyclization and form the final product, **7-Chloro-2-phenylquinolin-4-ol**.

## Experimental Protocol (Proposed)

### Materials:

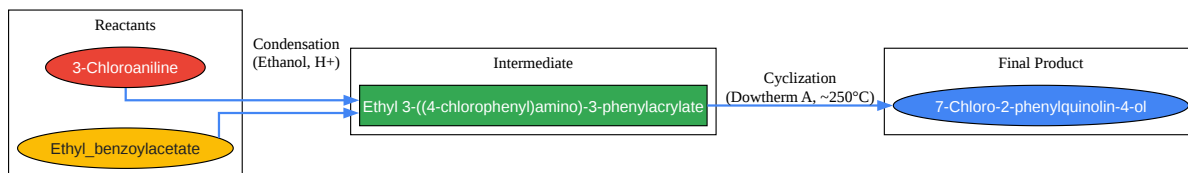
- 3-Chloroaniline
- Ethyl benzoylacetate
- Ethanol
- Concentrated Sulfuric Acid
- Dowtherm A

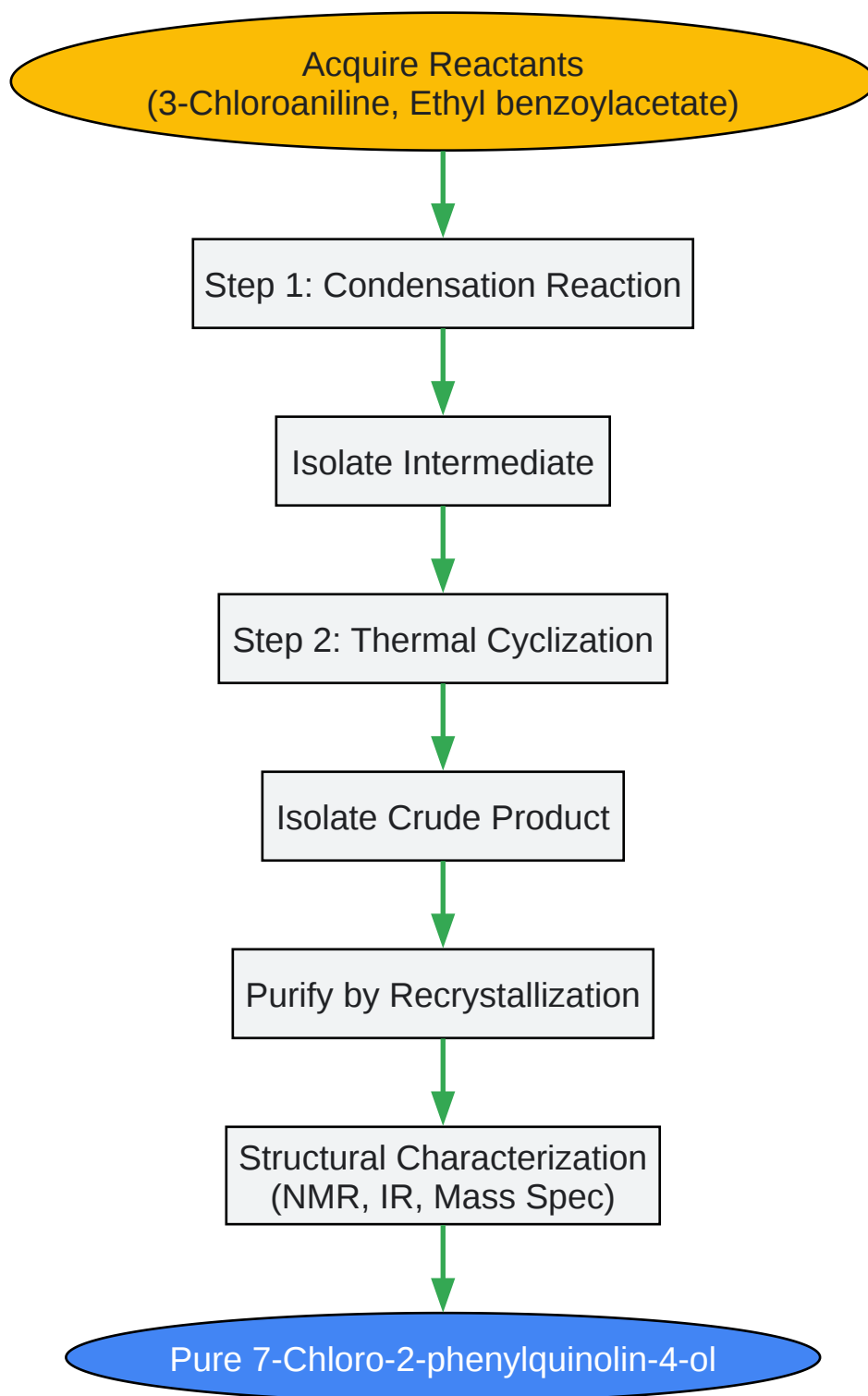
### Procedure:

- Condensation:
  - In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of 3-chloroaniline and 1 mole of ethyl benzoylacetate in ethanol.

- Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
- Reflux the mixture for 3-4 hours.
- After cooling, the intermediate product, ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate, may precipitate. The product can be isolated by filtration and washed with cold ethanol.
- Cyclization:
  - Add the dried intermediate from the previous step to a suitable volume of Dowtherm A in a high-temperature reaction flask equipped with a condenser.
  - Heat the mixture to approximately 250 °C and maintain this temperature for 1-2 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate.
  - Collect the solid product by filtration and wash thoroughly with a suitable solvent, such as hexane or ether, to remove the high-boiling solvent.
  - The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

## Visualization of the Synthetic Pathway





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]
- 2. CAS#:5439-80-5 | 7-chloro-2-phenyl-quinoline-4-carboxylic acid | Chemsrce [chemsrc.com]
- To cite this document: BenchChem. [7-Chloro-2-phenylquinolin-4-ol chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011092#7-chloro-2-phenylquinolin-4-ol-chemical-structure-and-synthesis\]](https://www.benchchem.com/product/b011092#7-chloro-2-phenylquinolin-4-ol-chemical-structure-and-synthesis)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)